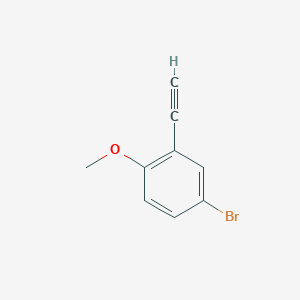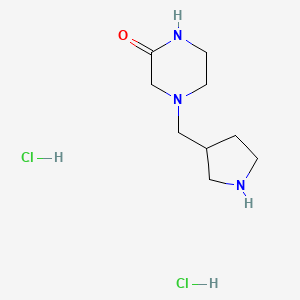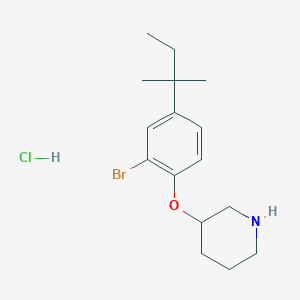
Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate
説明
“Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring, a trifluoromethyl group, and a carboxylate ester group . The InChI code for this compound is 1S/C12H9F3N2O2/c1-19-11(18)9-6-16-10(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,17) .科学的研究の応用
Synthesis and Derivative Formation
Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate, a derivative of imidazole, is involved in various chemical synthesis processes. One notable application is the direct methylation or trifluoroethylation of imidazole and pyridine derivatives. This process uses specific reagents to yield high-quality salts, facilitating the production of room temperature ionic liquids (RTILs), substances that are liquid at relatively low temperatures and have potential applications in chemistry and materials science (Zhang, Martin, & Desmarteau, 2003).
Anticancer Properties
In the realm of medical research, derivatives of this compound have been synthesized and tested for their anticancer properties, particularly against breast cancer. A study synthesized and examined a series of novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and its methyl esters, revealing significant antiproliferative effects against various breast cancer cell lines. Some of these compounds showed comparable or even greater effects than the reference compound, cisplatin, highlighting their potential as leads in developing cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Catalytic Applications
This compound-related compounds, particularly imidazoles, are noted for their roles as catalysts in chemical reactions. For instance, N-heterocyclic carbenes derived from imidazoles are efficient catalysts in transesterification processes involving various esters and alcohols. These catalysts facilitate reactions like acylation of alcohols with enol acetates, offering an efficient pathway for forming esters at room temperature (Grasa, Gueveli, Singh, & Nolan, 2003).
将来の方向性
The future directions for research on “Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate” and other imidazole derivatives could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential applications in the development of new drugs could be further investigated .
作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a way that influences the biological activities of the targets . The trifluoromethyl group in the compound may enhance its reactivity, physico-chemical behavior, and biological activity .
Biochemical Pathways
It is known that imidazole derivatives can influence a variety of biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group may influence these properties, potentially enhancing the compound’s bioavailability .
Result of Action
Imidazole derivatives are known to have a broad spectrum of biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate. The trifluoromethyl group in the compound can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity . .
特性
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-11(18)9-6-16-10(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHILRDZALIUGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525657.png)
![[(2-Aminophenyl)sulfonyl]acetonitrile](/img/structure/B1525659.png)
![1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1525661.png)
![3-{[(2,2-Dimethylpropyl)carbamoyl]amino}benzoic acid](/img/structure/B1525662.png)

![4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1525666.png)
![4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525668.png)
![(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1525669.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1525670.png)



